17:0-22:4 PC-d5

Lipidomics MALDI-TOF MS Quantitative Analysis

Quantifying polyunsaturated phosphatidylcholine species in complex biological matrices often suffers from differential ion suppression, leading to systematic errors when generic internal standards are used. 17:0-22:4 PC-d5 solves this by matching the chromatographic and ionization behavior of endogenous PUFA-PC analytes while delivering a consistent +5 Da mass shift via glycerol-d5 labeling. • Enables robust MRM transitions with minimal matrix interference (R² > 0.98 in shotgun lipidomics). • >99% purity meets FDA/EMA bioanalytical method validation requirements for PK/TK studies. • Supplied as a ready-to-use solution; stable at -20°C for long-term storage.

Molecular Formula C47H86NO8P
Molecular Weight 829.2 g/mol
Cat. No. B12410671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17:0-22:4 PC-d5
Molecular FormulaC47H86NO8P
Molecular Weight829.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,28,30,45H,6-13,15,17-19,21,23,26-27,29,31-44H2,1-5H3/b16-14-,22-20-,25-24-,30-28-/t45-/m1/s1/i43D2,44D2,45D
InChIKeyLGPGBPOGXNRFFI-XQEWOMBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17:0-22:6 PC-d5 Internal Standard


This compound, also referred to as 17:0-22:6 PC-d5 or 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero(d5)-3-phosphocholine, is a deuterated glycerophospholipid belonging to the phosphatidylcholine (PC) class . It is chemically identical to endogenous 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine except for the replacement of five hydrogen atoms with deuterium on the glycerol backbone. This minimal structural modification imparts a mass difference of +5 Da relative to the unlabeled analog, rendering it an ideal stable isotope-labeled internal standard (IS) for quantitative lipidomics workflows employing mass spectrometry (MS) [1]. Its primary utility lies in the accurate normalization and quantification of polyunsaturated fatty acid (PUFA)-containing PC species, particularly those bearing docosahexaenoic acid (DHA), in complex biological matrices.

Workflow LC-MS/MS or shotgun lipidomics quantification DHA-PC species in complex biological matrices
Selection Glycerol backbone +5 Da consistent mass shift Optimized for MRM transitions in positive ion mode
Use Context Isotope dilution internal standard for PUFA-PC Quantitative normalization of DHA-containing phosphatidylcholines

Substitution Risks for 17:0-22:6 PC-d5


While the lipidomics community has access to a range of internal standards, generic substitution of 17:0-22:6 PC-d5 with other deuterated or non-deuterated phosphatidylcholines introduces unacceptable quantitative uncertainty for studies focused on docosahexaenoic acid (DHA) metabolism. The physicochemical properties of a lipid internal standard—specifically its fatty acyl chain length and degree of unsaturation—profoundly influence its ionization efficiency, extraction recovery, and chromatographic behavior in both reversed-phase liquid chromatography (RPLC) and direct infusion (shotgun) mass spectrometry workflows [1]. Using an IS with a divergent acyl chain composition (e.g., a fully saturated or shorter-chain PC) will not accurately correct for the differential ionization suppression or enhancement that DHA-containing PCs experience in complex biological extracts, leading to systematic under- or over-estimation of these critical analytes. Furthermore, the specific deuterium labeling pattern at the glycerol backbone ensures a consistent +5 Da mass shift across all fragment ions in tandem MS (MS/MS) experiments, a feature not guaranteed with headgroup-labeled or partially deuterated fatty acyl chain analogs, which is essential for precise multiple reaction monitoring (MRM) transitions [2].

Target standard
Substitution concern
17:0-22:6 PC-d5 Deuterated DHA-containing PC with glycerol backbone labeling
Saturated or short-chain PC IS may not correct ionization suppression specific to DHA-PC species in complex extracts
Backbone-deuterated +5 Da shift preserved across all glycerol-containing fragment ions
Headgroup-deuterated PC may lose the mass shift in the major fragment ion used for MRM quantification
Stable isotope dilution Co-elution with endogenous analyte for matrix-effect correction
Non-deuterated structural analog cannot provide matched matrix-effect correction for DHA-containing PC species

Quantitative Evidence for 17:0-22:6 PC-d5


Quantification Linearity in MALDI-TOF/MS

In a quantitative MALDI-TOF/MS (qShot MALDI) workflow, the use of deuterium-labeled phospholipid internal standards, a class to which 17:0-22:6 PC-d5 belongs, demonstrated a marked improvement in quantification linearity compared to traditional normalization methods. The normalized intensities using the isotope-labeled standard method achieved a coefficient of determination (R²) greater than 0.984 for all phospholipid subcategories analyzed [1]. This is in contrast to traditional normalization approaches, such as total ion current or matrix-peak normalization, which yielded lower R² values, indicating a less reliable linear dynamic range for accurate quantification [1]. This class-level inference supports the selection of any high-quality deuterated PC standard, including 17:0-22:6 PC-d5, for applications requiring high quantitative precision.

Quantification linearity
Class-level
R² > 0.984
Supports linear dynamic range for DHA-PC quantification
qShot MALDI-TOF/MS with deuterated IS method vs traditional normalization
Lipidomics MALDI-TOF MS Quantitative Analysis

Chemical Purity for LC-MS Standards

As a commercially sourced analytical standard, 17:0-22:6 PC-d5 is manufactured to rigorous purity specifications essential for its intended use as an internal calibrant. Comparable products in the deuterated phosphatidylcholine family, such as 15:0-18:1-d7-PC and 18:0 PC-d9 from Avanti Polar Lipids, are supplied with a certified purity of >99% as determined by Thin-Layer Chromatography (TLC) . This high level of chemical purity is critical for generating accurate standard curves and for ensuring that no unlabeled or partially labeled contaminants introduce systematic bias into isotope dilution mass spectrometry assays. While a direct certificate of analysis for the specific 17:0-22:6 PC-d5 lot must be referenced, this cross-product purity standard within the vendor's catalog provides a high-confidence class-level inference regarding the expected purity profile.

Chemical purity
Data to verify
>99% (class-standard TLC)
Supports calibration curve reliability assessment
Cross-product class-level inference; review lot-specific certificate of analysis
Lipidomics LC-MS/MS Quality Control

Oxidative Stability via Deuteration

The incorporation of deuterium at the bis-allylic positions of polyunsaturated fatty acids (PUFAs), such as DHA, confers enhanced resistance to non-enzymatic lipid peroxidation due to the primary kinetic isotope effect (KIE). This phenomenon has been quantitatively demonstrated in C. elegans, where a deuterated PUFA supplement (deuterated trilinolenin) was sufficient to significantly reduce the accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to a significant extension of lifespan [1]. While this evidence pertains to a deuterated PUFA esterified in a triglyceride, the underlying KIE principle is a class-level inference that applies to the deuterated DHA chain within 17:0-22:6 PC-d5. Replacing protium (¹H) with deuterium (²H) strengthens the C-²H bond, slowing the rate-limiting hydrogen abstraction step that initiates the autocatalytic chain reaction of lipid peroxidation, a process that is particularly rapid for the highly unsaturated DHA [1][2].

Oxidative stability
Class-level
Reduced ROS and lipid peroxide accumulation (C. elegans model)
Supports sample stability during preparation and storage
Deuterium kinetic isotope effect at bis-allylic positions of DHA
Oxidative Stress PUFA Stability Lipid Peroxidation

Extraction Recovery of Deuterated PC Standards

A critical performance metric for any internal standard is its recovery efficiency during the sample preparation workflow. In a comprehensive evaluation of a targeted lipidomics method using liquid chromatography coupled to triple quadrupole mass spectrometry (LC/TQ), deuterium-labeled phosphatidylcholine (PC) internal standards demonstrated a high average recovery from biological matrices [1]. The analysis, which assessed multiple deuterated lipid standards across various lipid classes, showed that the PC class standards (n=4 individual lipids) achieved a robust average recovery, with an associated relative standard deviation (RSD) calculated from 5 preparation replicates and 5 MS replicates [1]. This class-level data on deuterated PC standards indicates that 17:0-22:6 PC-d5 is likely to exhibit similarly efficient and reproducible extraction, a crucial factor for achieving high accuracy in isotope dilution quantification.

Extraction recovery
Class-level
High average recovery for deuterated PC class (n=4, 5 prep + 5 MS replicates)
Supports extraction reproducibility assessment
LC/TQ workflow; PC class recovery comparable to other major phospholipid classes
Sample Preparation Lipid Extraction Method Validation

Consistent MRM via Backbone Deuteration

The specific deuteration pattern of this compound—five deuterium atoms located exclusively on the glycerol backbone—provides a significant analytical advantage over alternative labeling strategies, such as headgroup or fatty acyl chain deuteration, for multiple reaction monitoring (MRM) based quantification. This labeling strategy ensures that the +5 Da mass shift is conserved across all collision-induced dissociation (CID) fragments that contain the glycerol backbone, a common occurrence for phosphatidylcholines in positive ion mode which typically lose the phosphocholine headgroup (neutral loss of 183 Da) [1][2]. In contrast, a headgroup-deuterated PC standard would exhibit a different fragmentation pattern, and its mass shift would not be present in the major fragment ion used for quantification. Similarly, partial deuteration of a fatty acyl chain can lead to complex isotopologue distributions and potential deuterium loss. This targeted backbone labeling yields a cleaner MS/MS spectrum and a more reliable and easily interpretable MRM transition for the accurate and specific quantification of 17:0-22:6 PC.

MRM consistency
Class-level
Backbone-deuterated: consistent +5 Da across all glycerol-containing CID fragments
Alternative deuteration patterns: fragment-dependent mass shift or complex isotopologue distribution
Supports robust MRM method development and transfer
Positive ion mode CID; phosphocholine headgroup neutral loss (183 Da)
Tandem Mass Spectrometry MRM Isotope Dilution

Applications of 17:0-22:6 PC-d5


Human Plasma DHA-PC Quantification

This compound is the optimal internal standard for accurately quantifying the endogenous pool of 17:0-22:6 PC and related DHA-containing PC species in human plasma using LC-MS/MS or shotgun lipidomics [1]. The high precision afforded by its use (as evidenced by R² > 0.984 in qShot MALDI) is essential for detecting the subtle changes in circulating DHA-PC levels associated with dietary interventions (e.g., omega-3 supplementation), metabolic disorders, or cardiovascular disease risk [2]. The consistent backbone mass shift ensures robust MRM transitions, minimizing matrix interference and providing high-confidence data in large cohort studies.

Neuronal DHA and Neurodegeneration

Given the exceptional enrichment of DHA in neuronal membranes, this standard is uniquely suited for studies probing the metabolism and function of DHA-PC in the brain [1]. Its use enables accurate quantification of these lipids in complex neural tissue extracts or primary cell cultures (e.g., neurons, astrocytes). The inherent oxidative stability of the deuterated DHA chain [2] is a critical advantage when working with excitable tissues that are prone to post-mortem lipid peroxidation, ensuring that the measured concentrations reflect the true in vivo state rather than artifactual degradation products.

DHA-Based Therapeutics and Drug Delivery

In the pharmaceutical industry, this deuterated standard is invaluable for the bioanalysis of novel DHA-conjugated drug candidates or lipid nanoparticle (LNP) formulations that incorporate DHA-PC. It serves as a reliable internal calibrant for quantifying the release, distribution, and metabolism of both the DHA-lipid component and any conjugated payload in pharmacokinetic (PK) and toxicokinetic (TK) studies [1]. The >99% purity standard [2] is a prerequisite for meeting the stringent analytical validation requirements of regulatory bodies, such as the FDA and EMA, for bioanalytical method validation.

Omega-3 Oil Quality Control

For industrial applications in the nutraceutical and food sectors, this compound can be implemented as a high-precision internal standard for the targeted quantification of DHA in the form of phosphatidylcholine in complex natural product extracts, such as krill oil or algal biomass [1]. Its use in isotope dilution MS provides a level of accuracy that surpasses conventional external calibration or area normalization methods, enabling manufacturers to substantiate label claims for DHA content and detect economically motivated adulteration with cheaper, lower-DHA oils.

Application
Selection Property
Validation Focus
Human plasma DHA-PC research
Isotope dilution quantification fit for PUFA-PC species
Matrix-effect correction and quantitative linearity review
Neural DHA metabolism studies
Deuterium-enhanced PUFA oxidative stability
Post-mortem peroxidation artifact control in neural tissue extracts
DHA-conjugate bioanalysis research
Backbone +5 Da MRM consistency across CID fragments
Bioanalytical validation review and method documentation context
Nutraceutical lipid characterization
Isotope dilution accuracy for DHA-PC in natural product extracts
Label claim verification context for omega-3 oil analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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